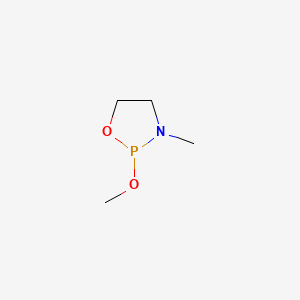
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms. It has the molecular formula C4H10NO2P and a molecular weight of 135.1015
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-1,3,2-oxazaphospholidine typically involves the reaction of a suitable amine with a phosphorus-containing reagent. One common method is the reaction of methylthiophosphonic dichloride with an amine, such as (-)-ephedrine, to form the oxazaphospholidine ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chromatographic techniques may be employed to separate and purify the desired isomers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-methyl-1,3,2-oxazaphospholidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact pathways and targets can vary depending on the application and the specific derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: This compound has a similar structure but contains an additional oxygen atom in the ring.
1,3,2-Oxazaphospholidine, 2-methoxy-3-methyl-, 2-oxide: Another closely related compound with slight structural variations.
Uniqueness
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine is unique due to its specific arrangement of atoms and its ability to participate in a wide range of chemical reactions
Propriétés
Numéro CAS |
22550-74-9 |
|---|---|
Formule moléculaire |
C4H10NO2P |
Poids moléculaire |
135.10 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C4H10NO2P/c1-5-3-4-7-8(5)6-2/h3-4H2,1-2H3 |
Clé InChI |
VXPCQBPBNULMBB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOP1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


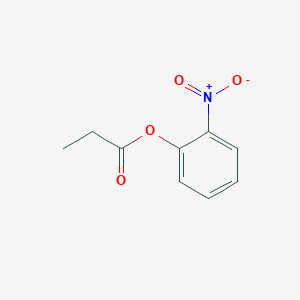
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

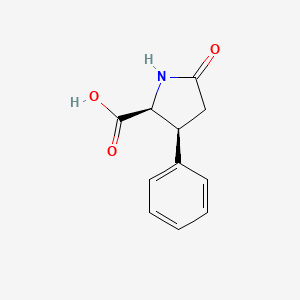


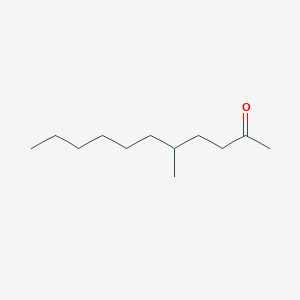



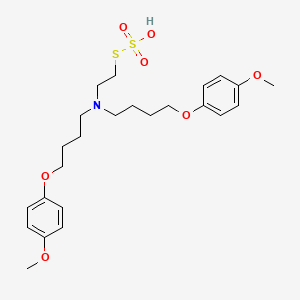
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)


